molecular formula C10H8F3NO2 B1457159 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1495411-73-8

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No. B1457159
M. Wt: 231.17 g/mol
InChI Key: BXFZWQBMGJINIQ-UHFFFAOYSA-N
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Description

The compound “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one” is an oxazolidinone derivative with a trifluoromethyl group attached to the phenyl ring . Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, which is a heterocyclic ring, and the phenyl ring with a trifluoromethyl group attached . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the oxazolidinone ring and the trifluoromethyl group . The oxazolidinone ring could potentially undergo reactions at the carbonyl group or at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the trifluoromethyl group . The trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and permeability .

Future Directions

The study of oxazolidinone derivatives and trifluoromethylated compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZWQBMGJINIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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